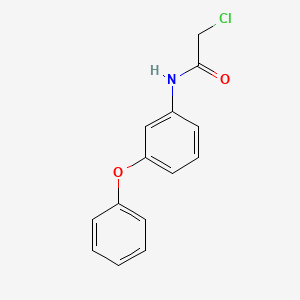

2-chloro-N-(3-phenoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

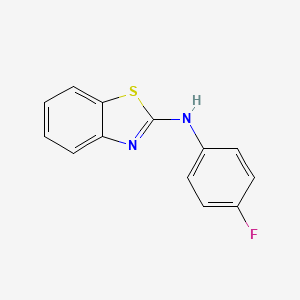

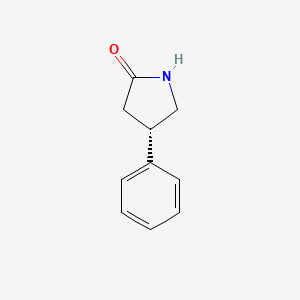

2-chloro-N-(3-phenoxyphenyl)acetamide is a compound with the CAS Number: 92290-71-6. It has a molecular weight of 261.71 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 261.71 .Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Synthesized derivatives of 2-chloro-N-(3-phenoxyphenyl)acetamide have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents. Notably, compounds with halogens on the aromatic ring showed promising activity in these areas, particularly compound 3c which exhibited significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).Herbicide Metabolism and Carcinogenicity Studies

Chloroacetamide herbicides, including this compound, have been studied for their metabolic pathways and potential carcinogenicity. The metabolic activation pathway of these compounds may involve the production of DNA-reactive dialkylbenzoquinone imine, with rat and human liver microsomes playing a role in the metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).Antiviral Activity Against Human Cytomegalovirus

Derivatives of this compound have shown antiviral properties against human cytomegalovirus. Specifically, a derivative with a dodecane-1,12-diyl linker exhibited significant virus inhibitory activity in vitro, suggesting potential for antiviral therapeutic applications (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).Chemoselective Acetylation in Antimalarial Drug Synthesis

The compound N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Research into chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using specific catalysts, contributes to the development of antimalarial drugs (Magadum & Yadav, 2018).Antimicrobial Evaluation of Novel Imines and Thiazolidinones

Research on novel imines and thiazolidinones derived from this compound has demonstrated significant antibacterial and antifungal activities. These compounds offer potential for development into antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).Synthesis of Peripheral Benzodiazepine Receptor Agonists

N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA1097) and its derivatives, acting as selective agonists for the peripheral benzodiazepine receptor (PBR), have been synthesized and analyzed for their receptor binding and behavioral profiles. These compounds exhibit anxiolytic effects and potential for use in neuropsychopharmacology (Okuyama et al., 1999).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(3-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHUVPFSHILVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368485 |

Source

|

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92290-71-6 |

Source

|

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)

![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)